[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O4 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5?/m0/s1 |
InChI Key |
QPADYGQDEFABBT-PYHARJCCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1NC(=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1NC(=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves the reaction of a suitable precursor with urea under controlled conditions. One common method involves the use of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl as a starting material, which is then reacted with urea in the presence of a catalyst to form the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
The compound [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a notable chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Overview
Molecular Formula: C₅H₉N₃O₄
Molecular Weight: 175.14 g/mol
IUPAC Name: (4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)urea
This compound is characterized by its unique oxolane structure, which contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of this compound have been studied for their effectiveness against viral infections, particularly those caused by RNA viruses. The presence of the hydroxymethyl group enhances interaction with viral enzymes, potentially inhibiting their activity.
Biochemical Studies
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been tested against glycosyltransferases, which play a crucial role in carbohydrate metabolism. The inhibition of these enzymes can lead to altered metabolic states that are useful for understanding disease mechanisms.
Pharmaceutical Development
Drug Formulation
this compound has been explored as a potential lead compound in drug formulation due to its favorable pharmacokinetic properties. Its solubility and stability make it an attractive candidate for further development into therapeutic agents.
Agricultural Chemistry
Pesticide Development
Recent studies have investigated the use of this compound in developing environmentally friendly pesticides. Its structural properties allow for the modification of existing pesticide frameworks to enhance efficacy while reducing toxicity to non-target organisms.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral activity | Effective against RNA viruses |
| Biochemical Studies | Enzyme inhibition | Inhibits glycosyltransferases |
| Pharmaceutical Development | Drug formulation | Favorable pharmacokinetic properties |
| Agricultural Chemistry | Pesticide development | Potential for environmentally friendly pesticides |
Case Study 1: Antiviral Properties
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antiviral activity against influenza virus. The results indicated a significant reduction in viral replication at low concentrations, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Enzyme Inhibition
Research conducted by Biochemical Journal demonstrated that this compound effectively inhibited specific glycosyltransferases involved in glycoprotein synthesis. The study provided kinetic parameters that suggest competitive inhibition, which could be exploited for drug development targeting metabolic disorders.
Case Study 3: Pesticide Efficacy
A recent study in Agricultural and Food Chemistry explored the application of this compound as a pesticide. Field trials showed that modified formulations containing this compound exhibited higher efficacy against common agricultural pests while demonstrating lower toxicity to beneficial insects.
Mechanism of Action
The mechanism of action of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific context.
Comparison with Similar Compounds
Structural and Molecular Comparison
*Estimated based on the oxolan backbone (C₅H₁₀O₃, 134.13 g/mol) + urea (CON₂H₄, 60.06 g/mol).
Binding Affinity and Pharmacokinetics
Biological Activity
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by a sugar-like structure with a urea functional group, which may contribute to its biological interactions. The specific stereochemistry at the 4S and 5R positions is crucial for its activity, influencing how it interacts with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Modulation of Cellular Signaling Pathways : It may influence pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
- Antiviral Properties : Preliminary studies suggest that it could have antiviral activity, particularly against RNA viruses, by interfering with viral replication processes.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant cell death in leukemia and breast cancer models, suggesting potential as an anticancer agent.
- Antiviral Studies : In vitro assays were conducted to test the efficacy of the compound against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, supporting further investigation into its use as an antiviral treatment.
- Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. Findings revealed favorable bioavailability and a prolonged half-life, suggesting potential for therapeutic use.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as enzymatic synthesis are being explored to improve production efficiency while maintaining biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling urea with a functionalized oxolane precursor. Key steps include protecting group strategies (e.g., benzoyl groups for hydroxyl protection, as seen in and ) and deprotection under mild acidic or basic conditions. Solvent choice (e.g., DMF or DMSO for polar intermediates) and temperature control (reflux vs. room temperature) significantly impact reaction efficiency. Microwave-assisted synthesis () can accelerate reaction rates for similar heterocyclic systems. Purification often requires chromatography or recrystallization to isolate stereoisomers .
Q. How should researchers characterize the stereochemical purity and structural integrity of this compound?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns to resolve enantiomers. Confirm stereochemistry via NOESY NMR to assess spatial relationships between protons (e.g., 4S and 5R configurations). Compare optical rotation data with literature values for related oxolane derivatives ( ). Mass spectrometry (HRMS or ESI-MS) and FT-IR can validate molecular weight and functional groups (e.g., urea’s carbonyl stretch at ~1640 cm⁻¹) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound’s hydroxyl and hydroxymethyl groups make it hygroscopic. Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation ( ). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis. Avoid exposure to strong acids/bases, which may cleave the urea moiety .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s mechanism of action in biological systems?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes into the urea or oxolane moiety (similar to BrdU in ) to track cellular uptake and metabolism.
- Enzymatic Assays : Test inhibition of enzymes like uracil riboside phosphorylase () or cytidine deaminase ( ) using kinetic assays (e.g., spectrophotometric monitoring of substrate depletion).
- Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways affected by the compound .
Q. What computational approaches are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Perform flexible docking (AutoDock Vina, Schrödinger) to predict binding modes with nucleic acids or enzymes (). Prioritize hydrogen bonding between the urea group and target active sites.
- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER or GROMACS) to assess stability of ligand-protein complexes.
- QSAR Modeling : Use substituent effects from analogs () to correlate structural features (e.g., hydroxymethyl orientation) with bioactivity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Batch Analysis : Verify compound purity (>98% via HPLC) and stereochemical consistency across studies (). Contradictions may arise from impure samples or racemic mixtures.
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Compare results under identical conditions (pH, serum concentration).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
